molecular formula C19H22FN3O2S B2579393 2-cyclohexyl-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1009543-32-1

2-cyclohexyl-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2579393
CAS No.: 1009543-32-1
M. Wt: 375.46
InChI Key: LVVOBGKFYUUCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclohexyl-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with an acetamide substituent. Its molecular structure includes a cyclohexyl group at the 2-position and a 4-fluorophenyl moiety at the 2-position of the pyrazole ring. The 5-oxido group introduces polarity, influencing solubility and intermolecular interactions.

Properties

IUPAC Name

2-cyclohexyl-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2S/c20-14-6-8-15(9-7-14)23-19(16-11-26(25)12-17(16)22-23)21-18(24)10-13-4-2-1-3-5-13/h6-9,13H,1-5,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVOBGKFYUUCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Compounds for Comparison :

N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide (Compound A)

(S)-N-[5-[1-(3-ethoxy-4-methoxyphenyl)-2-(methyl-sulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamide (Compound B)

Table 1: Structural and Functional Group Comparisons

Feature Target Compound Compound A Compound B
Core Structure Thieno[3,4-c]pyrazole Thiazole-pyrazole hybrid Thieno[3,4-c]pyrrole
Substituents 4-Fluorophenyl, cyclohexyl 4-Chlorophenyl, isopropylphenyl 3-Ethoxy-4-methoxyphenyl, sulfonyl
Polar Groups 5-Oxido, acetamide 4-Oxo, nitrophenyl 4,6-Dioxo, acetamide
Hydrogen Bonding Amide N–H∙∙∙O (inferred) Amide N–H∙∙∙O, nitro O∙∙∙H Sulfonyl O∙∙∙H, methoxy O∙∙∙H

Functional and Pharmacological Implications

Electronic Effects :

  • Compound B’s sulfonyl and methoxy groups introduce stronger hydrogen-bond acceptors, which may improve solubility and target engagement compared to the target compound’s cyclohexyl group .

Hydrogen-Bonding Patterns :

  • The target compound’s amide and 5-oxido groups likely form intermolecular hydrogen bonds, as observed in similar pyrazole derivatives (e.g., Compound A’s amide and nitro groups stabilize crystal packing via N–H∙∙∙O interactions) .

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